3-(3,5-dimethoxybenzamido)-N-(6-methylpyridin-2-yl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
Description
This compound is a benzamide derivative featuring a 3,5-dimethoxybenzamido substituent, a 6-methylpyridin-2-ylamine group, and a complex 8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl moiety.
Properties
IUPAC Name |
3-[(3,5-dimethoxybenzoyl)amino]-N-(6-methylpyridin-2-yl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O5/c1-20-6-4-8-30(34-20)36-32(40)22-10-11-29(27(15-22)35-33(41)23-13-25(42-2)16-26(14-23)43-3)37-17-21-12-24(19-37)28-7-5-9-31(39)38(28)18-21/h4-11,13-16,21,24H,12,17-19H2,1-3H3,(H,35,41)(H,34,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATNLSYQFMGQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=CC(=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethoxybenzamido)-N-(6-methylpyridin-2-yl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide (CAS Number: 441046-55-5) is a complex organic molecule with a molecular formula of and a molecular weight of approximately 579.65 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The structure of this compound features multiple functional groups that are crucial for its biological activity. The presence of methoxy groups and a pyridine ring suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer and parasitic diseases. The following sections detail specific findings regarding its biological effects.
Antiparasitic Activity
Studies have highlighted the compound's inhibitory effects against Trypanosoma brucei, the causative agent of African sleeping sickness. In one study, derivatives similar to this compound were tested for their ability to inhibit the proliferation of bloodstream forms of T. b. brucei. Notably, compounds with EC50 values less than 1 μM demonstrated potent antiparasitic activity while maintaining selectivity over human cells .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, related compounds showed cytotoxic effects against several cancer cell lines while sparing non-cancerous cells. The structure–activity relationship (SAR) studies indicated that modifications on the aromatic rings significantly influenced the anticancer potency. Compounds with specific substituents exhibited improved activity against cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer) .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve inhibition of key enzymes relevant to cell proliferation and survival pathways in both cancerous and parasitic cells. For instance, inhibitors targeting glycogen synthase kinase 3 (GSK3) have shown promise in disrupting cellular signaling pathways critical for tumor growth and survival .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Inhibition Studies : A study focusing on GSK3 inhibitors found that modifications in the molecular structure led to enhanced potency against T. b. brucei, suggesting that similar modifications could be beneficial for improving the efficacy of our compound .
- Cytotoxicity Assays : Compounds related to this benzamide were tested against various cancer cell lines, revealing significant cytotoxicity at low concentrations while showing reduced toxicity towards normal fibroblast cells .
- SAR Analysis : SAR studies indicated that specific substitutions on the benzamide moiety could lead to improved selectivity and potency against targeted diseases .
Data Tables
| Activity Type | Target | EC50 Value (μM) | Selectivity |
|---|---|---|---|
| Antiparasitic | T. b. brucei | < 1 | High |
| Anticancer | A549 Cell Line | 66 | Moderate |
| Anticancer | MCF7 Cell Line | Varies | Variable |
Scientific Research Applications
Structural Representation
The following table summarizes the key structural features of the compound:
| Feature | Description |
|---|---|
| Aromatic Rings | Multiple aromatic systems enhancing stability |
| Functional Groups | Methoxy (-OCH₃), Amido (-CONH), Ketone (-C=O) |
| Heteroatoms | Nitrogen in pyridine and diazocin rings |
Antiparasitic Activity
Research indicates that this compound exhibits notable antiparasitic properties, particularly against Trypanosoma brucei , the causative agent of African sleeping sickness.
Case Study: Inhibition of Trypanosoma brucei
In a study conducted by researchers investigating derivatives of similar compounds, it was found that those with effective concentrations (EC50) below 1 μM displayed potent activity against the proliferation of bloodstream forms of T. b. brucei. The selectivity index was favorable, indicating minimal toxicity to human cells while effectively targeting the parasite .
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented.
Case Study: GSK3 Inhibition
A study focusing on glycogen synthase kinase 3 (GSK3) inhibitors noted that derivatives similar to this compound demonstrated significant potency against TbGSK3, with IC50 values below 1 μM. This inhibition is critical as GSK3 is implicated in various cancer pathways .
Medicinal Chemistry
The compound serves as a lead structure for the development of new therapeutic agents targeting parasitic infections and cancer. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Drug Development
Given its promising biological activities, ongoing research aims to optimize this compound through structural modifications to improve its pharmacokinetic properties and therapeutic index.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Benzamide Derivatives
N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide () :
- Shares a benzamide backbone but incorporates a pyrrolo[2,3-b]pyridine core instead of the diazocinyl group.
- The 3,4-dimethoxyphenyl substituent aligns with the dimethoxy motif in the target compound, suggesting shared synthetic strategies for methoxy group introduction.
- Purity: 97% (higher than typical yields for complex benzamides) .
4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide () :
Heterocyclic Moieties
- Heteroarylmethyleneimidazolinones (): Compounds like arylideneimidazol-4-one amino acids exhibit cytotoxicity and have been used in glycine receptor studies.
- Tetrahydroimidazo[1,2-a]pyridine Derivatives (): Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate. Shares fused heterocyclic systems but lacks the methanopyrido-diazocin scaffold. Structural differences may influence solubility and metabolic stability .
Key Properties
Methodological Considerations
Q & A
Q. Table 1: Key Optimization Parameters
Advanced: How can computational methods predict viable reaction pathways for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are integrated with experimental data. For instance:
- Transition State Analysis : Identify energy barriers for cyclization steps in the methanopyridodiazocin core .
- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, pH) for benzamide coupling .
- Feedback Loops : Use experimental NMR data to refine computational models, ensuring accuracy in predicting regioselectivity .
Basic: What analytical techniques are critical for characterizing intermediates and final products?
Methodological Answer:
Q. Table 2: Key Analytical Data
Advanced: How should researchers resolve contradictions in biological activity data?
Methodological Answer:
- Multi-Assay Validation : Test the compound across orthogonal assays (e.g., enzyme inhibition, cell viability) to confirm target specificity .
- Structural Analog Comparison : Compare IC50 values of derivatives to identify critical functional groups (e.g., dimethoxy vs. dichloro substitutions) .
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Precipitation : Ethanol/water mixtures precipitate crude product, removing hydrophilic impurities .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves closely related by-products .
- Crystallization : Methanol recrystallization enhances purity, as shown for triazolo-pyridines (m.p. 175–176°C) .
Advanced: What challenges arise in establishing structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder binding to target proteins, requiring molecular docking studies .
- Electronic Modulation : Electron-withdrawing groups (e.g., -CF3) alter electron density in the benzamide core, affecting reactivity .
- Dynamic SAR : Use time-resolved NMR to monitor conformational changes in the methanopyridodiazocin ring under physiological conditions .
Basic: How can researchers design experiments to minimize synthetic by-products?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, stoichiometry) and identify optimal conditions .
- In Situ Monitoring : Use inline FTIR to detect by-product formation early .
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to improve selectivity .
Advanced: What strategies validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Serum Stability Testing : Expose to fetal bovine serum (37°C, 24h) and quantify intact compound using LC-MS .
- Metabolite ID : Use high-resolution tandem MS to identify oxidation or hydrolysis products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
